Tributyltetradecylphosphonium
CAS No.: 91582-83-1
Cat. No.: VC19237954
Molecular Formula: C26H56P+
Molecular Weight: 399.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91582-83-1 |
|---|---|
| Molecular Formula | C26H56P+ |
| Molecular Weight | 399.7 g/mol |
| IUPAC Name | tributyl(tetradecyl)phosphanium |
| Standard InChI | InChI=1S/C26H56P/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4/h5-26H2,1-4H3/q+1 |
| Standard InChI Key | YCBRTSYWJMECAH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC |
Introduction
Chemical Identity and Structural Characteristics
Tributyltetradecylphosphonium chloride (TTPC), with the molecular formula and a molecular weight of 435.16 g/mol, features a central phosphorus atom bonded to three butyl groups and one tetradecyl chain . The compound’s InChIKey (AKUNSPZHHSNFFX-UHFFFAOYSA-M) and SMILES notation (P+(CCCC)(CCCC)CCCCCCCCCCCCCC.[Cl-]) confirm its tetrahedral geometry . Its melting point is 45°C, and it remains stable at room temperature under inert atmospheres .
Table 1: Key Physicochemical Properties of Tributyltetradecylphosphonium Chloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.16 g/mol |
| Melting Point | 45°C |
| Hydrolytic Sensitivity | Stable under neutral conditions |
| Storage Conditions | Inert atmosphere, Room Temperature |
Synthesis and Industrial Production
The synthesis of TTPC involves reacting 1-octadecane chloride with tributylphosphine in -dimethylformamide (DMF) under nitrogen protection . The process includes:
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Crude Product Formation: Tributylphosphine reacts with tetradecyl chloride at elevated temperatures.
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Purification: Vacuum filtration removes unreacted precursors.
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Extraction and Drying: n-Hexane extraction isolates TTPC, followed by vacuum drying .
This method yields a white solid primarily used as a water treatment additive and intermediate in fine chemicals .
Applications in Industrial Processes
Hydraulic Fracturing Fluids
TTPC serves as a biocide in hydraulic fracturing operations to inhibit microbial growth in shale formations. Its efficacy stems from its ability to disrupt microbial cell membranes, preventing biofilm formation and corrosion in pipelines .
Water Conditioning
As a cationic surfactant, TTPC modifies surface tension in aqueous systems, enhancing the performance of detergents and emulsifiers . Its hydrolytic stability ensures longevity in neutral pH environments .
Toxicological Profile and Environmental Impact
Acute Toxicity in Aquatic Organisms
A 2018 study on Chironomus riparius (midge larvae) revealed a 24-hour LC of 0.57 mg/L for TTPC, decreasing to 0.32 mg/L when combined with sodium chloride (NaCl) . This synergy exacerbates mitochondrial dysfunction, evidenced by:
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ATP Overproduction: 2.5-fold increase, indicating compensatory metabolic stress .
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Oxidative Damage: Elevated superoxide dismutase (SOD) activity (1.8× control) and lipid hydroperoxide (LPO) levels (3.2× control) .
Table 2: Toxicity Parameters of TTPC in Chironomus riparius
| Parameter | 24-Hour LC | 48-Hour LC |
|---|---|---|
| TTPC Alone | 0.57 mg/L | 0.48 mg/L |
| TTPC + NaCl (10,000 mg/L) | 0.32 mg/L | 0.22 mg/L |
Mechanistic Insights
Red laser exposure (630 nm) failed to stimulate ATP production in TTPC-treated larvae, indicating irreversible electron transport chain damage . NaCl co-exposure amplified membrane lipid peroxidation, reducing SOD’s protective capacity .
Derivatives and Modified Forms
Tributyltetradecylphosphonium Dodecylbenzenesulfonate
This derivative (, MW 725.2 g/mol) combines TTPC with dodecylbenzenesulfonate, enhancing surfactant properties . Synthesis involves ion exchange between TTPC chloride and sodium dodecylbenzenesulfonate in dichloromethane .
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